

Application Notes and Protocols for the Profiling of Posaconazole Intermediate-8

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Compound of Interest

Compound Name: Posaconazole inter-8

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Abstract

This comprehensive guide provides a detailed framework for the identification, characterization, and quantification of "Posaconazole Intermediate-8" (herein referred to as PCZ-Int-8), a potential process-related impurity in the synthesis of the broad-spectrum antifungal agent, Posaconazole. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and impurity profiling of Posaconazole. We will delve into the regulatory landscape, the chemical origins of this impurity, and present robust analytical protocols for its effective monitoring. The methodologies described are grounded in established principles of analytical chemistry and adhere to international regulatory standards, ensuring both scientific integrity and compliance.

Introduction: The Criticality of Impurity Profiling in Posaconazole

Posaconazole ($C_{37}H_{42}F_2N_8O_4$) is a structurally complex triazole antifungal agent pivotal in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its intricate multi-step synthesis, however, presents a significant challenge in controlling the impurity profile of the final Active Pharmaceutical Ingredient (API). [1] Impurities, which are any components of the drug substance that are not the chemical entity defined as the API, can adversely impact the quality, safety, and efficacy of the final drug product.[3][4]

The International Council for Harmonisation (ICH) has established comprehensive guidelines, most notably ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][6][7] These guidelines set specific thresholds based on the maximum daily dose of the drug, compelling manufacturers to develop highly sensitive and specific analytical methods to monitor and control impurities.[5] This application note focuses specifically on a potential synthetic intermediate, "Posaconazole Intermediate-8," providing the necessary protocols to ensure its levels are maintained within acceptable limits, thereby safeguarding patient health.

Unveiling "Posaconazole Intermediate-8" (PCZ-Int-8) Chemical Identity and Origin

Based on available data from chemical suppliers, the entity commonly referred to as "Posaconazole Impurity 8" or a potential intermediate is identified as:

- Chemical Name: 2-((2S, 3S)-2-(benzyloxy)pentan-3-yl)-N-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)hydrazine-1-carboxamide[8][9]
- Molecular Formula: $C_{29}H_{37}N_5O_3$ [8][9]
- Molecular Weight: 503.64 g/mol [10]

This structure suggests it is a process-related impurity, likely an unreacted intermediate or a by-product from a coupling reaction during the synthesis of the Posaconazole molecule. Its structure lacks the difluorophenyl and triazolylmethyl-substituted tetrahydrofuran ring, which is a core moiety of the final Posaconazole molecule.[11] The presence of this intermediate in the final API is indicative of an incomplete reaction or inefficient purification.

Regulatory Thresholds and Actionable Limits

According to ICH Q3A guidelines, the thresholds for impurities are determined by the maximum daily dose of the drug.[7] For Posaconazole, with a typical daily dose exceeding 2 grams, the following thresholds apply:

Threshold Type	Limit	Rationale (as per ICH Q3A)
Reporting Threshold	$\geq 0.05\%$	The level at which an impurity must be reported in a regulatory submission.
Identification Threshold	$\geq 0.10\%$	The level above which the structure of an impurity must be confirmed.
Qualification Threshold	$\geq 0.15\%$	The level above which toxicological data is required to justify the impurity's safety.

This table summarizes the ICH Q3A thresholds for high-dose APIs like Posaconazole.^{[5][7]}

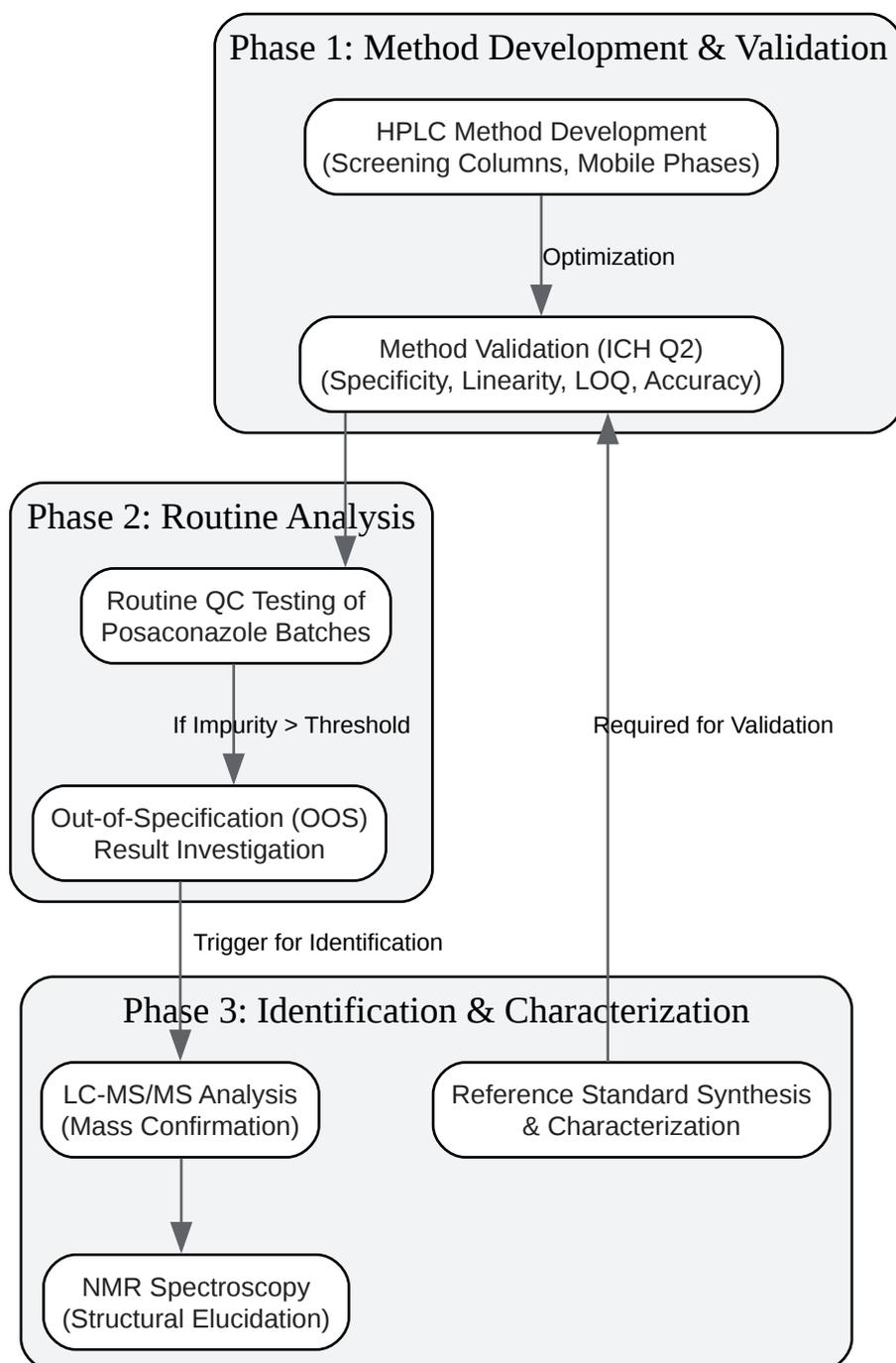
Therefore, any analytical method developed for PCZ-Int-8 must possess a Limit of Quantification (LOQ) at or below the 0.05% reporting threshold to be effective for quality control.

Analytical Control Strategy

A robust analytical strategy for monitoring PCZ-Int-8 involves a multi-faceted approach, beginning with high-performance liquid chromatography (HPLC) for routine detection and quantification, and extending to mass spectrometry (MS) for unambiguous identification and characterization.

Workflow for Impurity Profiling

The logical flow for analyzing and controlling PCZ-Int-8 is outlined below. This workflow ensures that the impurity is not only detected but also rigorously characterized and controlled in line with regulatory expectations.



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Caption: Workflow for the analysis and control of PCZ-Int-8.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of PCZ-Int-8. Analysts should verify and validate these methods in their own laboratories to ensure suitability.

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification of PCZ-Int-8 in Posaconazole API. The principle relies on the differential partitioning of Posaconazole and its impurities between a non-polar stationary phase and a polar mobile phase.

4.1.1 Instrumentation and Materials

- HPLC System: A gradient-capable HPLC system with a PDA or UV detector.
- Column: Inertsil ODS-3V C18 (150 x 4.6 mm, 5 μ m) or equivalent.[12]
- Reference Standards: USP-grade Posaconazole and characterized PCZ-Int-8.
- Reagents: Acetonitrile (HPLC grade), Formic Acid (AR grade), Purified Water.

4.1.2 Chromatographic Conditions

Parameter	Condition	Rationale
Mobile Phase A	0.1% Formic Acid in Water	Provides acidic pH to ensure ionization control of basic analytes, improving peak shape.
Mobile Phase B	Acetonitrile	Strong organic solvent for eluting hydrophobic compounds like Posaconazole and PCZ-Int-8.
Gradient Program	See table below	A gradient is essential to resolve early-eluting impurities from the highly retained Posaconazole peak.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature	30 °C	Controlled temperature ensures reproducible retention times.
Detection Wavelength	260 nm	A wavelength where both Posaconazole and many related impurities exhibit strong absorbance. [12]
Injection Volume	10 µL	A small volume minimizes potential for peak distortion from the injection solvent.

4.1.3 Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
20.0	30	70
25.0	30	70
26.0	70	30
30.0	70	30

4.1.4 Sample Preparation

- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (PCZ-Int-8): Accurately weigh 5 mg of PCZ-Int-8 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 100 µg/mL solution.
- Spiked Sample Solution (for validation): Accurately weigh 100 mg of Posaconazole API into a 100 mL volumetric flask. Add an appropriate volume of the PCZ-Int-8 stock solution to achieve a final impurity concentration of 0.15% relative to the API. Dissolve and dilute to volume with diluent.
- Test Sample Solution: Accurately weigh 100 mg of the Posaconazole test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

4.1.5 System Suitability and Acceptance Criteria

- Tailing Factor (for Posaconazole peak): ≤ 2.0
- Theoretical Plates (for Posaconazole peak): ≥ 2000
- Resolution (between PCZ-Int-8 and nearest peak): ≥ 2.0 [\[12\]](#)
- %RSD for replicate injections: $\leq 5.0\%$ for the PCZ-Int-8 peak at the specification limit.

Protocol 2: LC-MS/MS for Identification and Confirmation

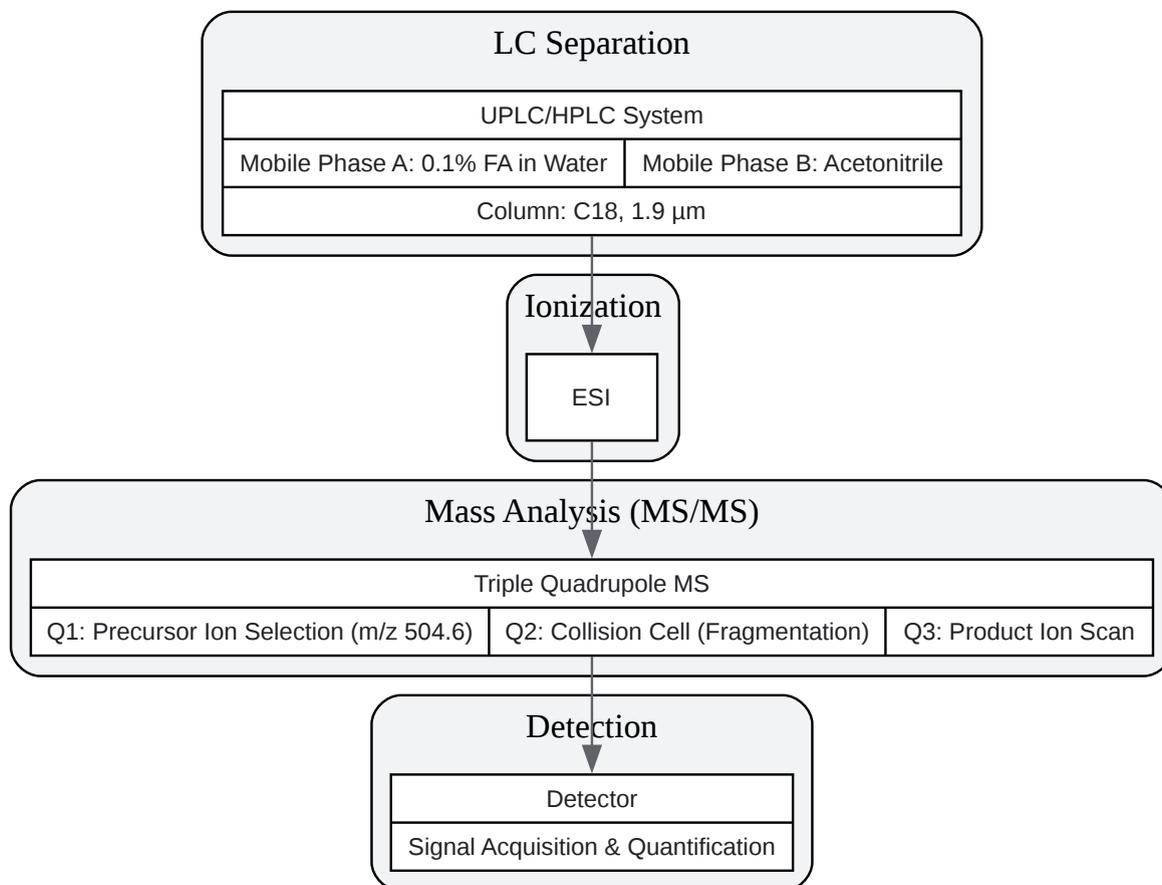
For unambiguous confirmation, especially during method development or for out-of-specification investigations, an LC-MS/MS method is indispensable.[\[13\]](#)

4.2.1 Instrumentation and Conditions

- LC System: UPLC/HPLC system coupled to a triple quadrupole or QTOF mass spectrometer.
- Column: YMC-Triart C18 (100 x 2.1 mm, 1.9 μm) or similar sub-2 μm column.[\[13\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min[\[13\]](#)
- Ionization Mode: Electrospray Ionization, Positive (ESI+)

4.2.2 Mass Spectrometry Parameters

- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan for profiling.
- MRM Transition for PCZ-Int-8 (Hypothetical): The precursor ion would be the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 504.6. The product ion would need to be determined by infusing the reference standard and performing a product ion scan. A plausible fragmentation could involve the cleavage of the hydrazine carboxamide linker.
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of PCZ-Int-8.



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Caption: Experimental workflow for LC-MS/MS identification of PCZ-Int-8.

Conclusion

The effective control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting drug safety and regulatory compliance. This application note provides a comprehensive guide to understanding and controlling "Posaconazole Intermediate-8." By implementing the detailed HPLC and LC-MS/MS protocols, and adhering to the principles outlined by ICH guidelines, analytical laboratories can confidently monitor this process-related impurity. The successful implementation of these methods will contribute to ensuring the consistent quality and safety of Posaconazole API, ultimately protecting the vulnerable patient populations who rely on this critical antifungal medication.

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